![molecular formula C23H14ClFN2O2 B610726 SBI-0640756 CAS No. 1821280-29-8](/img/structure/B610726.png)
SBI-0640756
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SBI-0640756, also known as SBI-756, is a potent inhibitor of eIF4G1 . It disrupts the eIF4F complex assembly independently of mTOR . SBI-0640756 potently inhibits the growth of BRAF-resistant and BRAF-independent melanomas, including NRAS- and NF1-mutant melanomas . It exhibits low toxicity against nontransformed fibroblasts .
Molecular Structure Analysis
The molecular formula of SBI-0640756 is C23H14ClFN2O2 . Its molecular weight is 404.82 . The compound is also known by the synonym 6-Chloro-3-[3-(5-fluoro-pyridin-3-yl)-acryloyl]-4-phenyl-1H-quinolin-2-one .Physical And Chemical Properties Analysis
SBI-0640756 is a white to beige powder . It is soluble in DMSO at a concentration of 5 mg/mL when warmed . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
Melanoma Treatment
SBI-0640756: has shown promising results in the treatment of melanoma, particularly in cases that are resistant to other forms of treatment. It functions as a potent inhibitor of eIF4G1 , disrupting the eIF4F complex assembly . This disruption is significant because it occurs independently of the mTOR pathway, which is often implicated in cancer cell survival and proliferation . The compound has been effective against BRAF-resistant and BRAF-independent melanomas , including those with NRAS and NF1 mutations .
Targeting eIF4F Complex in Cancer Therapy
The eIF4F complex is crucial for the initiation of translation in eukaryotic cells. By targeting eIF4G1 , SBI-0640756 offers a novel approach to cancer therapy. It can potentially enhance the effectiveness of existing cancer treatments and help overcome drug resistance, such as resistance to BRAF inhibitors . This could lead to new combination therapies that are more effective against aggressive forms of cancer.
Suppression of AKT and NF-kB Signaling
SBI-0640756 has been observed to suppress AKT and NF-kB signaling pathways . These pathways are involved in cell survival, proliferation, and inflammation, and their inhibition can lead to reduced tumor growth and metastasis. This suppression could be leveraged in research focusing on cancers where these pathways are upregulated.
Low Toxicity Profile
An important aspect of SBI-0640756 is its low toxicity against nontransformed fibroblasts . This suggests that it could be used in therapeutic settings with a reduced risk of harming healthy cells, which is a significant concern in cancer treatment.
DNA Damage and Cell-Cycle Regulation
Research has indicated that SBI-0640756 affects DNA damage and cell-cycle regulatory factors . Mutations in melanoma cells affecting these pathways can confer drug resistance, making SBI-0640756 a valuable tool in studying these resistance mechanisms and developing strategies to counteract them.
Preclinical Rationale for Antitumor Effects
The compound has shown efficacy in preclinical models, inhibiting the growth of melanomas with different mutations and delaying the onset of Nras/Ink4a melanomas in vivo . This provides a strong rationale for further evaluation of its antitumor effects in clinical settings.
Potential in Overcoming BRAFi Resistance
Combining SBI-0640756 with a BRAF inhibitor has been shown to attenuate the formation of BRAFi-resistant human tumors . This application is particularly relevant given the challenge of overcoming resistance in melanoma treatment.
Structural and Functional Manipulation for Drug Development
The structure of SBI-0640756 allows for further manipulation, which could lead to the development of derivatives with specific properties . This flexibility in drug design can be exploited to create more targeted and effective treatments for various cancers.
Safety And Hazards
将来の方向性
SBI-0640756 has shown promise in preclinical studies for its antitumor effects in various cancers . It has been found to inhibit the growth of NRAS, BRAF, and NF1-mutant melanomas in vitro and delayed the onset and reduced the incidence of Nras/Ink4a melanomas in vivo . Furthermore, combining SBI-0640756 and a BRAF inhibitor attenuated the formation of BRAF inhibitor-resistant human tumors . These findings provide a rationale for further evaluation of its antitumor effects in other cancers .
特性
IUPAC Name |
6-chloro-3-[(E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGPQZBDQVQRC-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC(=CN=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-Chloro-3-(3-(5-fluoropyridin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。